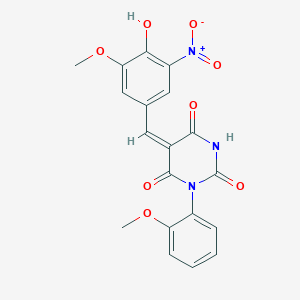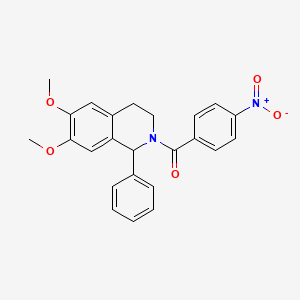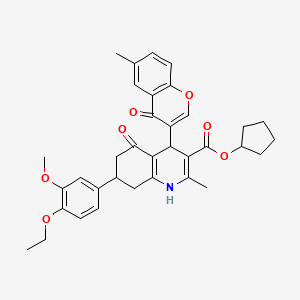
(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(E)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound that features a pyrimidine ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. Common starting materials include substituted benzaldehydes and pyrimidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions may target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivity, such as antimicrobial or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may interact with biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 5-[(E)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-[(E)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-(2-HYDROXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- 5-[(E)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
The uniqueness of 5-[(E)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-(2-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C19H15N3O8 |
|---|---|
分子量 |
413.3 g/mol |
IUPAC 名称 |
(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H15N3O8/c1-29-14-6-4-3-5-12(14)21-18(25)11(17(24)20-19(21)26)7-10-8-13(22(27)28)16(23)15(9-10)30-2/h3-9,23H,1-2H3,(H,20,24,26)/b11-7+ |
InChI 键 |
BDJAFODVUOPTJQ-YRNVUSSQSA-N |
手性 SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C(=O)NC2=O |
规范 SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B14947146.png)
![4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B14947157.png)
![2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14947164.png)
![(2E)-N-(4-bromophenyl)-2-{[(1E)-2-(naphthalen-2-yl)prop-1-en-1-yl]imino}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947175.png)

![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(naphthalen-1-ylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14947185.png)

![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14947194.png)
![1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea](/img/structure/B14947198.png)
![1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947210.png)
![methyl 2-{[(2E)-2-cyano-3-{3-methoxy-4-[(phenylcarbonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B14947214.png)
![2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one](/img/structure/B14947217.png)
![2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B14947222.png)
![2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14947228.png)
